5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O/c1-11-4-5-12(2)14(8-11)10-25-18(21)17(23-24-25)19(26)22-16-7-6-15(20)9-13(16)3/h4-9H,10,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROACRCIDKUNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 4-fluoro-2-methylaniline to form an intermediate, which is then reacted with 5-amino-1,2,3-triazole-4-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Variations
The triazole-4-carboxamide scaffold is conserved across analogs, but substitutions on the benzyl (R1) and aryl amide (R2) groups vary significantly (Table 1).
Table 1: Structural Features of Analogs
*Calculated based on standard atomic weights.
Key Structural Insights
- Electron-Withdrawing vs. Methoxy groups () increase electron density, favoring hydrogen bonding.
- Steric Effects : The 2,5-dimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like 4-fluorophenyl (), which may influence receptor binding or solubility.
- Heterocyclic Modifications : The oxazole-containing analog () demonstrates how heterocyclic extensions can alter molecular geometry and pharmacokinetic properties.
Crystallographic Characterization
- Software Tools : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystal structure refinement . For example, a related compound () was analyzed using single-crystal X-ray diffraction (R factor = 0.056), confirming planar triazole geometry and intermolecular hydrogen bonding .
- Molecular Packing : Bulky substituents (e.g., 2,5-dimethylphenyl) may disrupt crystal packing efficiency, affecting melting points and solubility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Chloro and methyl groups (, target compound) increase logP values, enhancing membrane permeability but reducing aqueous solubility.
- Hydrogen Bonding: Methoxy and amino groups () improve solubility via polar interactions.
- Metabolic Stability : Fluorine substituents () resist oxidative metabolism, prolonging half-life.
Biological Activity
The compound 5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a 1,2,3-triazole core, which is known for its diverse biological activities. The specific substitutions on the triazole ring and the carboxamide group contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of this scaffold have shown effectiveness against drug-resistant strains of bacteria and fungi, including Staphylococcus aureus and Candida species. The 5-amino-1H-triazole derivatives have been highlighted for their broad-spectrum antimicrobial potential:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against methicillin-resistant strains | |
| Candida auris | Greater activity than fluconazole | |
| Escherichia coli | Inhibition observed |
Neuroprotective Effects
The neuroprotective properties of triazole derivatives have been explored in various studies. Notably, compounds similar to the one have demonstrated the ability to cross the blood-brain barrier (BBB) and exhibit anti-inflammatory effects. A study showed that a related triazole derivative inhibited neuroinflammation through modulation of the NF-κB signaling pathway:
- Mechanism : Inhibition of NO production and reduction in reactive oxygen species (ROS) generation.
- In Vivo Effects : Significant improvement in learning and memory in scopolamine-induced Alzheimer's disease models.
Case Studies
-
Chagas Disease Treatment : A study identified a series of 5-amino-1,2,3-triazole-4-carboxamides with promising activity against Trypanosoma cruzi. The lead compound demonstrated submicromolar potency (pEC50 > 6) and significant suppression of parasite burden in mouse models. This highlights the potential for these compounds in treating neglected tropical diseases.
Parameter Value Potency (pEC50) > 6 Selectivity (over VERO cells) >100-fold Lipophilicity (cLogD) < 3 - Neuroprotective Studies : In vitro assays showed that certain triazole derivatives protected neuronal cells from H2O2-induced toxicity. The most potent compounds displayed IC50 values in the low micromolar range.
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
- Neuroprotection : Mechanisms include antioxidant effects and modulation of inflammatory pathways.
- Enzyme Inhibition : Similar compounds have shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
